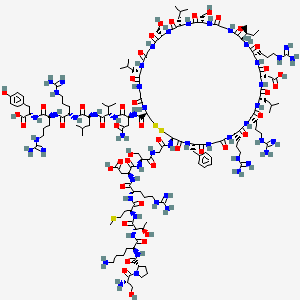
Bis(1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-yl)strontium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-yl)strontium is an organometallic compound featuring strontium as the central metal atom coordinated by two pentamethylcyclopentadienyl ligands. This compound is of interest due to its unique structural and chemical properties, which make it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-yl)strontium typically involves the reaction of strontium chloride with 1,2,3,4,5-pentamethylcyclopentadiene in the presence of a strong base such as sodium hydride. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The product is then purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-yl)strontium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form strontium oxide and other by-products.
Reduction: It can be reduced under specific conditions to yield strontium metal.
Substitution: The pentamethylcyclopentadienyl ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions often require the presence of strong nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields strontium oxide, while reduction can produce elemental strontium .
Wissenschaftliche Forschungsanwendungen
Bis(1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-yl)strontium has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organostrontium compounds and as a catalyst in various organic reactions.
Biology: Research is ongoing to explore its potential biological applications, particularly in the field of bioinorganic chemistry.
Medicine: While not widely used in medicine, its unique properties are being investigated for potential therapeutic applications.
Wirkmechanismus
The mechanism by which Bis(1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-yl)strontium exerts its effects involves the interaction of the strontium atom with various molecular targets. The pentamethylcyclopentadienyl ligands stabilize the strontium center, allowing it to participate in various chemical reactions. The exact pathways and molecular targets depend on the specific application and reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bis(pentamethylcyclopentadienyl)calcium
- Bis(pentamethylcyclopentadienyl)barium
- Bis(pentamethylcyclopentadienyl)magnesium
Uniqueness
Bis(1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-yl)strontium is unique due to the specific properties imparted by the strontium atom. Compared to its calcium, barium, and magnesium counterparts, it exhibits different reactivity and stability profiles, making it suitable for distinct applications in research and industry .
Eigenschaften
IUPAC Name |
strontium;1,2,3,4,5-pentamethylcyclopenta-1,3-diene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H15.Sr/c2*1-6-7(2)9(4)10(5)8(6)3;/h2*1-5H3;/q2*-1;+2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUDKJYXOBTVDSU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[C-]1C(=C(C(=C1C)C)C)C.C[C-]1C(=C(C(=C1C)C)C)C.[Sr+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30Sr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











